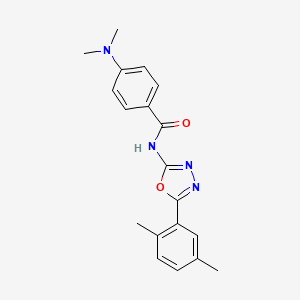

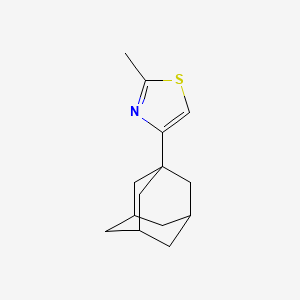

![molecular formula C10H14N2O2S B2490529 2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 91761-17-0](/img/structure/B2490529.png)

2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-[(3-Aminophenyl)methyl]-1lambda^6,2-thiazolidine-1,1-dione" is a derivative within the thiazolidine-2,4-dione family, which is noted for its relevance in medicinal chemistry due to its broad biological activities. The structure and activity relationship (SAR) studies around thiazolidine-2,4-diones have been a topic of interest for developing potential inhibitors targeting various biochemical pathways.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives typically involves Knoevenagel condensation reactions, where different substituents on the phenyl ring influence the functional activity of the compound. For example, shifting ethoxy substitution from the 4- to the 2-position on the phenyl ring has been found to significantly improve the functional activities, such as inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is critical in determining their biological activity. Regio-controlled nucleophilic attack and the subsequent one-pot synthesis techniques have been explored to achieve specific molecular structures, which are essential for their biological activities (Brouillette et al., 2009).

Chemical Reactions and Properties

Thiazolidine-2,4-dione derivatives undergo various chemical reactions, including nucleophilic attacks leading to the formation of novel compounds. Their reaction with isothiocyanates, for instance, yields novel spiro-linked compounds demonstrating the versatility and reactivity of this scaffold (Klásek et al., 2010).

Physical Properties Analysis

The physical properties of thiazolidine-2,4-dione derivatives, such as solubility and crystalline structure, are crucial for their biological efficacy. X-ray crystallography studies provide insights into their non-planar conformation, which plays a role in their interaction with biological targets (Aydın et al., 2013).

Chemical Properties Analysis

The chemical properties of thiazolidine-2,4-dione derivatives, including their reactivity and stability, are influenced by their structural features. Studies have shown that the presence of specific substituents can significantly affect their antimicrobial and anticancer activities, highlighting the importance of molecular design in developing effective compounds (Asati & Bharti, 2018).

Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Potential

- ERK1/2 Inhibitors for Cancer Therapy : A study found that analogs of thiazolidinedione derivatives, which share a similar structural motif to "2-[(3-Aminophenyl)methyl]-1lambda^6,2-thiazolidine-1,1-dione," were synthesized and biologically characterized to inhibit cell proliferation and induce apoptosis in human leukemia cells, suggesting their potential as ERK1/2 substrate-specific inhibitors (Li et al., 2009).

- Antimicrobial and Antiproliferative Agents : Research involving thiazolidine-2,4-dione molecules has shown that they possess promising antimicrobial and anticancer properties, indicated by molecular docking studies targeting specific proteins associated with microbial infections and cancer cell proliferation (Kumar et al., 2022).

Metabolic Disorder Management

- Hypoglycemic and Hypolipidemic Activities : Some derivatives of thiazolidine-2,4-dione have been found to possess significant hypoglycemic and hypolipidemic activities, which could be beneficial in managing conditions like diabetes and obesity. The acidic thiazolidine-2, 4-dione ring was essential for these activities, indicating a potential pathway for developing new therapeutic agents for metabolic disorders (Sohda et al., 1982).

Signal Pathway Inhibition

- Dual Inhibitor of Raf/MEK/ERK and PI3K/Akt Pathways : A derivative was identified as a dual inhibitor, indicating its potential to serve as a lead compound for developing novel dual signaling pathway inhibitors. This could have implications in treating cancers that are resistant to single pathway inhibition (Li et al., 2010).

Synthesis and Characterization

- Novel Derivative Synthesis : The synthesis of novel thiazolidine-2,4-dione derivatives has been reported, involving cost-effective approaches. These compounds are characterized for their potential as drug-like small molecules, indicating the versatility of thiazolidine-2,4-dione in medicinal chemistry (Holota et al., 2022).

Propiedades

IUPAC Name |

3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-10-4-1-3-9(7-10)8-12-5-2-6-15(12,13)14/h1,3-4,7H,2,5-6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLFIXCDPMDGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

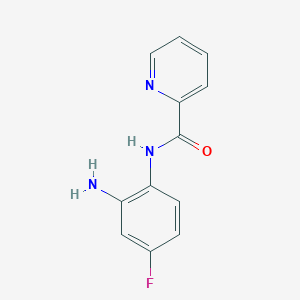

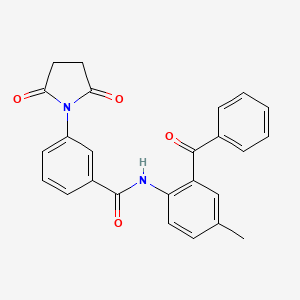

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

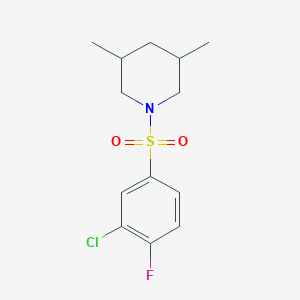

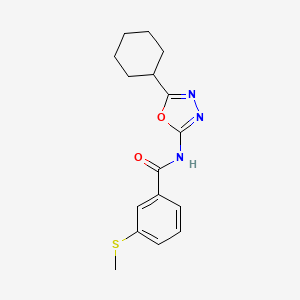

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)

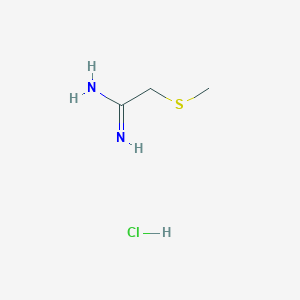

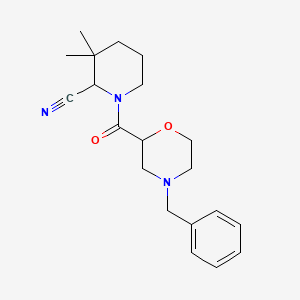

![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2490466.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)